(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate

Catalog No.
S1938528
CAS No.
312693-81-5
M.F
C16H20O7
M. Wt
324.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-...

CAS Number

312693-81-5

Product Name

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate

Molecular Formula

C16H20O7

Molecular Weight

324.32 g/mol

InChI

InChI=1S/C16H18O6.H2O/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-20H,8H2;1H2/t12-,13+,14+,15-,16-;/m1./s1

InChI Key

GFPMJKVBHWMQGT-WKILGUOFSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O.O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O.O

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O.O
  • Carbohydrate chemistry: The compound possesses a six-membered ring with multiple hydroxyl groups, a characteristic structure of carbohydrates. Researchers might investigate its potential as a chiral scaffold for the design of carbohydrate mimics or inhibitors of enzymes that interact with carbohydrates [].

  • Asymmetric synthesis: The presence of multiple stereocenters (designated by R and S) suggests the molecule's potential as a chiral ligand in asymmetric synthesis reactions. These reactions are crucial for producing enantiopure drugs and other molecules [].

Dates

Modify: 2023-08-16

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